(Difluoromethyl)(imino)phenyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Difluoromethyl)(imino)phenyl-lambda6-sulfanone is a useful research compound. Its molecular formula is C7H7F2NOS and its molecular weight is 191.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Difluoromethylating Agent
S-(Difluoromethyl)-S-phenylsulfoximine, also known as N-[(Difluoromethyl)oxidophenyl‐λ4‐sulfanylidene]-4-methyl-benzenesulfonamide, is primarily used as an electrophilic difluoromethylating agent for sulfur, nitrogen, oxygen, and carbon nucleophiles. This compound has high reactivity with bases and reducing metals and is typically stored under anhydrous, neutral conditions. It is commonly prepared by copper-catalyzed oxidative imination of difluoromethyl phenyl sulfoxide (Hu & Zhang, 2011).
Difluoromethylation Reagent for Nucleophiles
The compound has been identified as a novel and efficient difluoromethylation reagent, capable of transferring the CF2H group to S-, N-, and C-nucleophiles. Deuterium-labeling experiments suggest that a difluorocarbene mechanism is involved in these difluoromethylation reactions (Zhang, Wang, & Hu, 2009).
Synthesis and Resolution of Diastereomeric Salts
S-(Difluoromethyl)-S-phenylsulfoximine has been used in the synthesis and resolution of diastereomeric salts. For instance, racemic S-methyl-S-phenylsulfoximine can be resolved using camphorsulfonic acid, producing diastereomers with high enantiomeric excess (Brandt & Gais, 1997).
Lithiation and Chelation Studies
Studies have also focused on the lithiation and chelation properties of derivatives of this compound. For instance, N,S,S-trimethylsulfoximine and its monolithiated isomers have been studied, revealing that a LiCSN four-membered chelate is the most stable isomer, with significant insights into the crystal structure and bonding properties of these compounds (Müller, Spingler, Zehnder, & Batra, 1996).
Use in Stereoselective Synthesis
The compound has been instrumental in stereoselective synthesis processes. For example, it has been used in the regio- and enantioselective substitution of acyclic allylic sulfoximines with butylcopper, leading to the formation of chiral alkenes. This process is notable for its high gamma-selectivities and varying enantioselectivities depending on the double bond configuration and substituents (Scommoda, Gais, Bosshammer, & Raabe, 1996).
Photocatalytic and Electrophilic Applications
Additionally, S-(Difluoromethyl)-S-phenylsulfoximine has found applications in photocatalytic processes and as an electrophilic difluoromethylating reagent. It has been used in the synthesis of difluoromethyl alcohols and in various fluorination processes, demonstrating its versatility and efficiency in organic synthesis (Prakash, Zhang, Wang, Ni, & Olah, 2011).
Future Directions
Mechanism of Action
Target of Action
S-(Difluoromethyl)-S-phenylsulfoximine, also known as (DIFLUOROMETHYL)(IMINO)PHENYL-LAMBDA6-SULFANONE, is a compound that targets the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) . ODC is a key enzyme in the biosynthesis of polyamines, which are small organic cations that play critical roles in cell growth and differentiation .
Mode of Action
S-(Difluoromethyl)-S-phenylsulfoximine interacts with its target, ODC, by inhibiting its activity . This inhibition disrupts the polyamine biosynthetic pathway, leading to a decrease in the production of polyamines . The compound’s mode of action is significant in the fight against diverse viruses, including SARS-CoV-2 .
Biochemical Pathways
The primary biochemical pathway affected by S-(Difluoromethyl)-S-phenylsulfoximine is the polyamine biosynthetic pathway . By inhibiting ODC, the compound disrupts the production of polyamines, which are essential for cell growth and differentiation . The downstream effects of this disruption can include a decrease in cell proliferation and an increase in cell differentiation .
Result of Action
The primary molecular and cellular effect of S-(Difluoromethyl)-S-phenylsulfoximine’s action is the disruption of the polyamine biosynthetic pathway . This disruption leads to a decrease in the production of polyamines, which can result in decreased cell proliferation and increased cell differentiation . The compound’s action can also have antiviral effects, as it has been shown to be effective against diverse viruses, including SARS-CoV-2 .
Action Environment
The action, efficacy, and stability of S-(Difluoromethyl)-S-phenylsulfoximine can be influenced by various environmental factors. For instance, the biological environment can change the molecular structure of the compound only slightly . .
Biochemical Analysis
Biochemical Properties
S-(Difluoromethyl)-S-phenylsulfoximine is involved in a highly stereoselective reaction with imines, leading to the formation of enantiomerically enriched α-difluoromethyl amines . This reaction is of high efficiency and broad substrate scope . The difluoromethyl group in the compound is of particular interest due to its unique biochemical properties . It has strong lipophilicity and has been proven to be an isostere of OH and SH .
Cellular Effects
Compounds with difluoromethyl groups have been shown to have significant effects on cellular processes . For instance, they can serve as a hydrogen bond donor, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of S-(Difluoromethyl)-S-phenylsulfoximine involves a reagent-controlled highly stereoselective reaction between the compound and imines . This reaction likely involves a non-chelating transition state . The difluoromethyl group in the compound can serve as a hydrogen bond donor, potentially influencing binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
difluoromethyl-imino-oxo-phenyl-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NOS/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMRPQANBHQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.